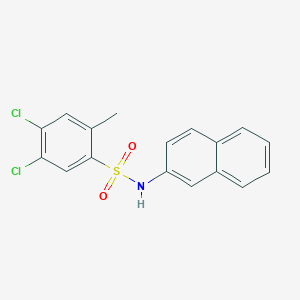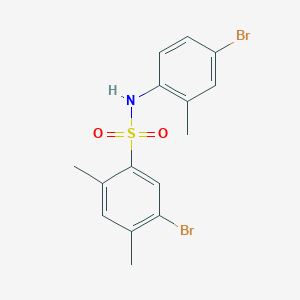
5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene-1-sulfonamide (5-BrN-4-Br2-MPh-2,4-DMBz-1-S) is an organic compound with a unique structure and a variety of applications in the scientific research field. It is a sulfonamide derivative of the aromatic compound, 2,4-dimethylbenzene-1-sulfonamide, with two additional bromine atoms substituted on the aromatic ring. This compound has been extensively studied for its ability to act as an inhibitor of enzymes and its potential as a drug candidate.
Wirkmechanismus
The mechanism of action of 5-BrN-4-Br2-MPh-2,4-DMBz-1-S is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing the reactions they normally catalyze, thereby inhibiting their activity. Additionally, the compound may also act as an anti-cancer agent by interfering with the growth of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BrN-4-Br2-MPh-2,4-DMBz-1-S have not been extensively studied. However, the compound has been found to inhibit the activity of several enzymes, including cytochrome P450, thymidylate synthase, and cyclooxygenase-2. Additionally, it has been investigated for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-BrN-4-Br2-MPh-2,4-DMBz-1-S in laboratory experiments include its ability to act as an inhibitor of enzymes, as well as its potential as an anti-cancer and anti-inflammatory agent. Additionally, its unique structure makes it relatively easy to synthesize and obtain in large quantities. However, the compound has not been extensively studied and its mechanism of action is not yet fully understood, which limits its use in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 5-BrN-4-Br2-MPh-2,4-DMBz-1-S. These include further research into the compound’s mechanism of action, its ability to inhibit the growth of cancer cells, and its potential as an anti-inflammatory agent. Additionally, future studies could investigate the compound’s ability to inhibit other enzymes, as well as its potential therapeutic applications. Finally, further research could be conducted to determine the compound’s safety and efficacy in vivo.
Synthesemethoden
The synthesis of 5-BrN-4-Br2-MPh-2,4-DMBz-1-S involves a multi-step process that begins with the reaction of 4-bromo-2-methylphenol and 2,4-dimethylbenzene-1-sulfonyl chloride. The product of this reaction is then reacted with a bromine source, such as bromine or N-bromosuccinimide, to form the desired 5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene-1-sulfonamide. This synthesis method has been used in several research studies to obtain the compound for further analysis.
Wissenschaftliche Forschungsanwendungen
5-BrN-4-Br2-MPh-2,4-DMBz-1-S has been studied for its potential as an enzyme inhibitor and drug candidate. It has been found to inhibit the activity of several enzymes, including cytochrome P450, thymidylate synthase, and cyclooxygenase-2. This compound has also been studied for its ability to act as an anti-cancer agent by inhibiting the growth of cancer cells. Furthermore, it has been investigated for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of bacteria.
Eigenschaften
IUPAC Name |
5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2NO2S/c1-9-6-11(3)15(8-13(9)17)21(19,20)18-14-5-4-12(16)7-10(14)2/h4-8,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEVTQPMPYVQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=C(C=C(C=C2)Br)C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-4-methoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434404.png)

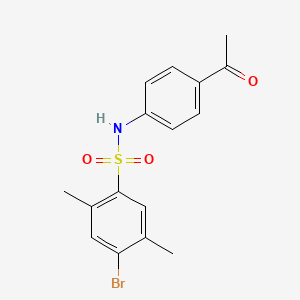
![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6434420.png)


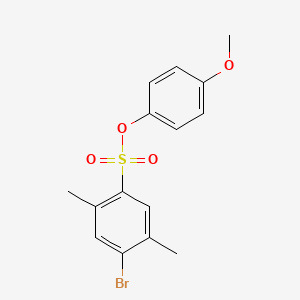
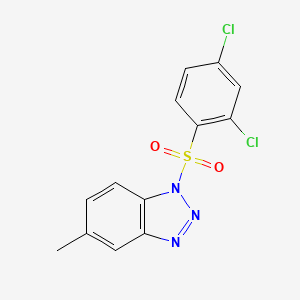

![4-bromo-3-ethoxy-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434473.png)

![N-{[1,1'-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B6434494.png)
